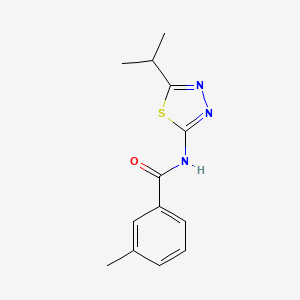![molecular formula C15H12N2OS2 B5889317 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Therefore, TAK-659 has been extensively studied as a potential therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone works by inhibiting BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in B-cell development and survival, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone blocks B-cell receptor signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to induce apoptosis in B-cells and inhibit the proliferation of B-cell malignancies in preclinical models. In addition, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models. In clinical trials, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has demonstrated promising efficacy in patients with relapsed or refractory CLL and MCL, with a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone for lab experiments include its potent anti-tumor activity against various B-cell malignancies, its ability to overcome resistance to other BTK inhibitors, and its favorable safety profile. However, the limitations of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone for lab experiments include its potential toxicity and off-target effects, which may require careful dosing and monitoring.
Orientations Futures
There are several future directions for the development of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a therapeutic agent for B-cell malignancies. One direction is the combination of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone with other targeted agents, such as venetoclax, to enhance its anti-tumor activity and overcome resistance. Another direction is the identification of biomarkers that can predict response to 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, which may help to personalize treatment and improve patient outcomes. Finally, the development of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a first-line therapy for B-cell malignancies may also be explored in future studies.
Méthodes De Synthèse
The synthesis of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves a series of chemical reactions, including the condensation of 2-thienylamine and 2-chloro-1,3-thiazole, followed by the coupling of the resulting intermediate with 4-aminobenzophenone. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been extensively studied in preclinical models and clinical trials for its potential therapeutic efficacy in B-cell malignancies. In preclinical studies, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has shown potent anti-tumor activity against various B-cell malignancies, including CLL, MCL, and DLBCL. In addition, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.
In clinical trials, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has demonstrated promising results in patients with relapsed or refractory CLL and MCL. In a phase 1 study, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone showed an overall response rate of 80% in patients with relapsed or refractory CLL, with a favorable safety profile. In a phase 2 study, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone showed an overall response rate of 70% in patients with relapsed or refractory MCL, with a median duration of response of 16.6 months.
Propriétés
IUPAC Name |
1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10(18)11-4-6-12(7-5-11)16-15-17-13(9-20-15)14-3-2-8-19-14/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQVYMOHQBAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)
![4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5889248.png)

![1-[3-(5-methyl-2-furyl)acryloyl]azepane](/img/structure/B5889264.png)
![2,2,2-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5889270.png)
![4-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B5889282.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5889288.png)

![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)